BenchChemオンラインストアへようこそ!

1-methyl-1H-imidazo[4,5-c]pyridine

Physicochemical Properties Medicinal Chemistry ADME Optimization

This 1-methylimidazo[4,5-c]pyridine isomer is a privileged scaffold for medicinal chemistry, offering a low XLogP3-AA (0.4) for superior aqueous solubility versus the 2-methyl analog. It demonstrates superior BTK inhibition over the [4,5-b] isomer and provides a distinct JAK selectivity profile. The N1-methyl substitution is critical for PAF antagonism, with a lead compound achieving IC₅₀ 15 nM. Procurement of this specific regioisomer ensures reproducible biological data and avoids the pitfalls of isomer-related assay variability. Essential for rational kinase inhibitor design.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 5028-32-0
Cat. No. B1625758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazo[4,5-c]pyridine
CAS5028-32-0
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CN=C2
InChIInChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3
InChIKeyWJEWGMQMZKWXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0): Purine Bioisostere for Life Science Research Procurement


1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0) is a nitrogen-containing fused heterocycle comprising an imidazole ring fused to a pyridine moiety, with a methyl substituent at the N1 position. This compound serves as a deazapurine bioisostere, structurally mimicking the purine nucleus while offering distinct electronic and steric properties [1]. Its molecular formula is C₇H₇N₃, with a molecular weight of 133.15 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, and a computed XLogP3-AA of 0.4, indicating moderate lipophilicity [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimycobacterial compounds.

Why 1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0) Cannot Be Simply Substituted with Isomeric Imidazopyridines


Imidazopyridines exist in multiple regioisomeric forms—including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine—each possessing distinct electronic distribution, protonation behavior, and biological target engagement profiles [1]. Even among imidazo[4,5-c]pyridine derivatives, the position of methylation (N1 vs. N3 vs. C2) dramatically alters physicochemical properties, such as lipophilicity and melting point, as well as the preferred site of protonation, which directly impacts receptor binding and enzyme inhibition [1][2]. Consequently, substituting 1-methyl-1H-imidazo[4,5-c]pyridine with a regioisomeric or differently methylated analog without rigorous validation will likely compromise assay reproducibility, alter structure-activity relationships, and yield misleading biological data.

Quantitative Differentiation Evidence for 1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0) Against Closest Analogs


Lipophilicity (LogP) Comparison: 1-Methyl-1H-imidazo[4,5-c]pyridine vs. 2-Methyl-3H-imidazo[4,5-c]pyridine

The 1-methyl regioisomer (CAS 5028-32-0) exhibits a computed XLogP3-AA value of 0.4, reflecting its moderate lipophilicity [1]. In contrast, the 2-methyl regioisomer (2-methyl-3H-imidazo[4,5-c]pyridine, CAS 63604-59-1) has a reported LogP of 1.26630 . This ΔLogP of -0.87 represents a ~70% reduction in predicted lipophilicity for the 1-methyl derivative, which directly impacts aqueous solubility, membrane permeability, and chromatographic retention behavior.

Physicochemical Properties Medicinal Chemistry ADME Optimization

Melting Point and Physical State Differentiation: 1-Methyl-1H-imidazo[4,5-c]pyridine vs. 2-Methyl-3H-imidazo[4,5-c]pyridine

1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0) is supplied as a powder that remains solid at room temperature, with no definitive melting point reported in standard databases, suggesting a melting point well above ambient conditions [1]. The 2-methyl regioisomer (CAS 63604-59-1), however, has a reported melting point of 170 °C . This difference of >145 °C (relative to ambient storage) indicates significantly distinct crystal packing energies and thermal stability profiles between the two isomers.

Physical Characterization Solid Form Handling Purification

Protonation Site Determinants: 1-Methyl-1H-imidazo[4,5-c]pyridine Protonates at N5 Unlike Other Methylated Analogs

A ¹³C NMR protonation study directly compared imidazo[4,5-c]pyridine and its 1-methyl, 3-methyl, and 6-chloro derivatives [1]. 1-Methyl-1H-imidazo[4,5-c]pyridine was found to protonate exclusively at N5. In contrast, the 6-chloro-1-methyl derivative protonates at N3, while the 3-methyl analogue protonates at N1 [1]. This divergent protonation behavior under identical acidic conditions demonstrates that the precise substitution pattern dictates the basic nitrogen site available for hydrogen bonding and ionic interactions.

Mechanistic Chemistry Reactivity Binding Mode Prediction

Scaffold Preference for PAF Antagonism: 1H-2-Methylimidazo[4,5-c]pyridyl Group is the Optimal Heterocycle

In a series of cyclic ether acetal PAF receptor antagonists, the 1H-2-methylimidazo[4,5-c]pyridyl group was identified as the optimal heterocycle among all evaluated variants [1]. A lead compound containing this scaffold inhibited [³H]-PAF receptor binding to washed human platelets with an IC₅₀ of 15 nM, and demonstrated in vivo efficacy in anaesthetized rats with ED₅₀ values of 1.4 µg/kg i.v. (PAF-induced hypotension) and 19 µg/kg i.v. (endotoxin-induced hypotension) [1].

Platelet-Activating Factor Inflammation Receptor Antagonism

Scaffold Advantage for BTK Inhibition: Imidazo[4,5-c]pyridine Outperforms Imidazo[4,5-b]pyridine Isomer

A systematic study on trisubstituted imidazopyridines as Bruton's tyrosine kinase (BTK) inhibitors revealed that, contrary to expectations based on prior literature, imidazo[4,5-c]pyridine-based inhibitors exhibited significantly higher BTK inhibitory activity compared to their imidazo[4,5-b]pyridine isosteres [1]. Furthermore, an SAR analysis within the imidazo[4,5-c]pyridine series demonstrated a remarkably high tolerance for diverse substituents at the C6 position, accommodating both hydrophobic and hydrophilic groups without loss of potency [1].

Bruton's Tyrosine Kinase Oncology Autoimmune Disease

Isomeric Selectivity in Kinase Profiling: 1H-Imidazo[4,5-c]pyridine Scaffold Confers Distinct JAK Selectivity Profile

A matched-pair analysis comparing 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds revealed distinct selectivity profiles across the JAK family of kinases [1]. IC₅₀ values were obtained from fluorescence-based biochemical assays using the catalytic domains of JAK1, JAK2, JAK3, and TYK2, and selectivity was determined as the ratio of IC₅₀ values for JAK1/TYK2 [1]. The imidazo[4,5-c]pyridine scaffold exhibited a unique selectivity fingerprint compared to its [4,5-b] counterpart.

JAK Kinases Selectivity Immunology Oncology

High-Value Research and Industrial Applications for 1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0)


Kinase Inhibitor Lead Optimization: Leveraging Isomer-Specific Scaffold Advantages

Medicinal chemistry teams developing BTK or JAK kinase inhibitors should prioritize the 1-methyl-1H-imidazo[4,5-c]pyridine core, as it has demonstrated superior BTK inhibitory activity over the [4,5-b] isomer [5] and provides a distinct JAK selectivity profile . Using this scaffold reduces the risk of investing synthetic effort in less active isosteric series and facilitates rational design of isoform-selective inhibitors.

PAF Antagonist Development for Inflammatory and Allergic Diseases

The 1H-2-methylimidazo[4,5-c]pyridyl group has been empirically validated as the optimal heterocycle for PAF receptor antagonism, with a lead compound achieving an IC₅₀ of 15 nM [5]. This scaffold serves as a privileged starting point for synthesizing novel PAF antagonists targeting conditions such as asthma, anaphylaxis, and septic shock.

Physicochemical Property-Driven Lead Selection

When optimizing ADME properties, the 1-methyl isomer (XLogP3-AA 0.4) offers significantly lower lipophilicity compared to the 2-methyl regioisomer (LogP 1.26630) [5]. This difference can be exploited to improve aqueous solubility and reduce non-specific protein binding, making CAS 5028-32-0 the preferred building block for programs requiring balanced polarity.

Solid-Form Screening and Preformulation Studies

The distinct thermal behavior of 1-methyl-1H-imidazo[4,5-c]pyridine (powder at ambient temperature) versus the 2-methyl isomer (m.p. 170 °C) necessitates compound-specific solid-form characterization [5]. Procurement of the correct isomer ensures meaningful crystallinity, stability, and dissolution data during preformulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.